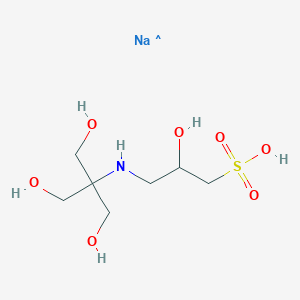
TAPSO ナトリウム塩
説明
Sodium 3-((1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)-2-hydroxypropane-1-sulfonate is a useful research compound. Its molecular formula is C7H16NNaO7S and its molecular weight is 282.27 g/mol. The purity is usually 95%.
The exact mass of the compound Sodium 3-((1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)-2-hydroxypropane-1-sulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Sodium 3-((1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)-2-hydroxypropane-1-sulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium 3-((1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)-2-hydroxypropane-1-sulfonate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
生物学的緩衝液
TAPSO ナトリウム塩は、7.7〜9.1の有用なpH範囲を持つ生物学的緩衝液です . 安定したpH環境を維持する能力により、多くの生物学的反応に不可欠であり、さまざまな生物学的および生化学的研究に応用されています .
キャピラリー電気泳動
TAPSO ナトリウム塩は、DNAやDNA-色素複合体などの物質のキャピラリー電気泳動に使用されてきました . キャピラリー電気泳動は、イオン種の電荷と摩擦力によって分離するために使用される技術です .
平面クロマトグラフィー
色素は、移動相に1mMのTAPSを使用して、電気浸透流による平面クロマトグラフィーによって分離されてきました . 平面クロマトグラフィーは、固定相が平面として存在するか、または平面上に存在する分離技術です .
安定度定数の調査
TAPSと金属イオンの安定度定数は、キャピラリー電気泳動によって調査されてきました . このアプリケーションは、さまざまな環境における金属イオンの挙動を理解する上で重要です
作用機序
TAPSO sodium salt, also known as Sodium 3-((1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)-2-hydroxypropane-1-sulfonate or 3-[N-Tris(Hydroxymethyl)Methylamino]-2-Hydroxypropanesulfonic Acid Sodium Salt, is a commonly used biological buffer in biochemical and molecular biology studies .
Target of Action
TAPSO sodium salt primarily targets the pH of the medium in which it is used. It is a zwitterionic buffer that helps maintain the required pH of the medium .
Mode of Action
TAPSO sodium salt interacts with its target (the medium’s pH) by resisting changes in the pH. It exhibits properties such as high water solubility, inertness, stability, and extremely low absorbance of ultraviolet-visible (UV-vis) light .
Biochemical Pathways
Instead, it provides a stable pH environment that is crucial for various biochemical reactions and pathways to proceed correctly .
Pharmacokinetics
It is highly soluble in water , which can impact its distribution in aqueous solutions.
Result of Action
The primary result of TAPSO sodium salt’s action is the maintenance of a stable pH environment. This stability is crucial for various biological and biochemical experiments, including cell culture operations and capillary electrophoresis . It also aids in stabilizing lysozyme against thermal denaturation .
Action Environment
The action of TAPSO sodium salt can be influenced by environmental factors such as temperature and the presence of other ions in the solution. It is generally stable and maintains its buffering capacity within a useful ph range of 77-91 . It is recommended to store the prepared solution at 4°C for better results .
生化学分析
Biochemical Properties
TAPSO sodium salt plays a crucial role in biochemical reactions. It maintains the required pH of the medium and exhibits various properties such as high water solubility, highly inert, and stable nature, and extremely low absorbance of ultraviolet-visible (UV-vis) light . It aids in stabilizing lysozyme against thermal denaturation .
Cellular Effects
TAPSO sodium salt has certain advantages as a buffer in cell culture media, as cell culture operations require long-term exposure to CO2 . When TAPSO sodium salt is added as a buffer to the culture medium, it can resist drastic changes in pH value and maintain it within the required range, thus ensuring the orderly progress of cell culture experiments .
Molecular Mechanism
One of the primary mechanisms of action of TAPSO sodium salt lies in its buffering capacity, making it an essential component in biochemical and molecular biology studies . It maintains a useful pH range of 7.7-9.1, allowing for precise control of pH in biological systems .
Temporal Effects in Laboratory Settings
TAPSO sodium salt is stable under recommended storage conditions . It is available in the form of a crystalline powder and has a water content of less than or equal to 1% . It is recommended to store the prepared solution at 4 ℃ for better results in a short period of time .
特性
IUPAC Name |
sodium;3-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]-2-hydroxypropane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO7S.Na/c9-3-7(4-10,5-11)8-1-6(12)2-16(13,14)15;/h6,8-12H,1-5H2,(H,13,14,15);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRADYQRMWVBZEH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CS(=O)(=O)[O-])O)NC(CO)(CO)CO.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16NNaO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105140-25-8 | |
| Record name | 105140-25-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















